5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with acetyl and trimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups on the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions involve replacing specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Sodium borohydride, room temperature.
Substitution: Carboxylic anhydrides or acid chlorides, reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various acyl derivatives of the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound exhibits various biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties. It is being investigated for its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares the pyrido[2,3-d]pyrimidine core but lacks the acetyl and trimethyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar to pyrido[2,3-d]pyrimidin-5-one but with different substituents at the 7-position.
Uniqueness
5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
55371-09-0 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O3/c1-6-5-8(7(2)16)9-10(13-6)14(3)12(18)15(4)11(9)17/h5H,1-4H3 |
InChI Key |
XVJAOKDKMDFCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C |
Origin of Product |
United States |
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